molecular formula C6H16N2 B15367486 1-Butyl-1-ethylhydrazine CAS No. 52728-56-0

1-Butyl-1-ethylhydrazine

Cat. No.: B15367486
CAS No.: 52728-56-0
M. Wt: 116.20 g/mol
InChI Key: GGVXCUYZOPPOAM-UHFFFAOYSA-N
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Description

1-Butyl-1-ethylhydrazine (CAS: 52728-56-0) is a hydrazine derivative with the chemical formula C₆H₁₆N₂ and a molecular weight of 116.2046 g/mol. Structurally, it features a hydrazine backbone substituted with a butyl and an ethyl group at the same nitrogen atom, giving it the IUPAC name this compound. This compound is part of the alkyl-substituted hydrazine family, known for applications in organic synthesis, pharmaceuticals, and coordination chemistry.

Properties

CAS No.

52728-56-0

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

1-butyl-1-ethylhydrazine

InChI

InChI=1S/C6H16N2/c1-3-5-6-8(7)4-2/h3-7H2,1-2H3

InChI Key

GGVXCUYZOPPOAM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl- and aryl-substituted hydrazines exhibit distinct chemical and physical properties depending on their substituents. Below is a detailed comparison of 1-butyl-1-ethylhydrazine with structurally related hydrazine derivatives:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₆H₁₆N₂ 116.2046 Butyl, ethyl Asymmetric alkyl groups; planar N–N bond
1-Butyl-1-methylhydrazine C₅H₁₄N₂ 102.1781 Butyl, methyl Smaller methyl group; lower steric hindrance
1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine C₁₀H₁₃N₃O₂ 207.23 Nitrophenyl, butan-2-ylidene Aromatic nitro group; intramolecular N–H···O bond
1-Benzyl-1-phenylhydrazine Hydrochloride C₁₃H₁₅N₂·HCl 234.73 Benzyl, phenyl Aromatic substituents; ionic chloride form
2-(1H-Benzimidazol-1-yl)-N′-[(E)-3-pyridinylmethylene]acetohydrazide C₁₇H₁₆N₆OS 360.42 Benzimidazole, pyridinyl Heterocyclic moieties; thioether linkage

Key Research Findings

  • Crystallographic Data: Nitrophenyl-substituted hydrazines exhibit monoclinic crystal systems (space group P21/c) with β angles ~100°, as confirmed by single-crystal X-ray diffraction .
  • Biological Activity : Benzimidazole-acetohydrazide derivatives show IC₅₀ values <10 μM against breast cancer cell lines (MCF-7), surpassing simpler alkyl hydrazines .
  • Thermal Stability : Alkyl hydrazines decompose at lower temperatures (~150°C) compared to aryl derivatives (>200°C) due to weaker C–N bonds .

Notes

  • Synthetic Challenges : Asymmetric alkylation (e.g., this compound) often requires excess reagents to avoid byproducts like 1,2-dialkylhydrazines .
  • Toxicity : Alkyl hydrazines are generally more toxic than aryl analogs; proper handling and ventilation are critical .
  • Research Gaps: Limited data on the environmental impact of this compound compared to its methyl counterpart .

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